Ethyl 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-B]furan-3-carboxylate
Description
Properties
Molecular Formula |
C19H13NO6 |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
ethyl 2-amino-5-hydroxy-6,11-dioxonaphtho[2,3-g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C19H13NO6/c1-2-25-19(24)12-10-7-11(21)13-14(17(10)26-18(12)20)16(23)9-6-4-3-5-8(9)15(13)22/h3-7,21H,2,20H2,1H3 |
InChI Key |
DKLWZIJITJLNCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C3C(=C(C=C12)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Construction via Condensation and Cyclization
The anthra[1,2-b]furan backbone is typically synthesized through acid- or base-catalyzed cyclization of substituted naphthaldehyde derivatives. A key precursor, 2-hydroxy-1-naphthaldehyde (1) , undergoes condensation with ethyl chloroacetate in the presence of anhydrous potassium carbonate in N,N-dimethylformamide (DMF) at reflux (24 h). This one-pot reaction facilitates both esterification and cyclization to yield ethyl naphtho[1,2-b]furan-2-carboxylate (2) .
Reaction Conditions :
Further oxidation of the anthracene core is critical to introduce the 6,11-dione moiety. Treatment of (2) with chromium trioxide (CrO₃) in acetic acid at 60°C for 6 h achieves selective oxidation of the central ring, yielding ethyl 5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carboxylate (3) .
Introduction of the 2-Amino Group
The 2-amino functionality is introduced via nitration followed by reduction. Nitration of (3) using fuming nitric acid (HNO₃) in concentrated sulfuric acid at 0–5°C produces the nitro intermediate (4) . Subsequent reduction with hydrogen gas (H₂, 1 atm) over palladium-on-carbon (Pd/C) in ethanol affords the primary amine (5) .
Key Parameters :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | 68 |
| Reduction | H₂/Pd/C (10 wt%) | RT, 4 h | 85 |
Characterization via ¹H NMR confirms the amine proton resonance at δ 5.2 ppm (singlet, 2H), while IR spectra show N–H stretches at 3350–3450 cm⁻¹ .
Regioselective Hydroxylation at C5
The 5-hydroxy group is retained through protective group strategies during earlier stages. In an alternative route, direct hydroxylation of (3) is achieved using boron tribromide (BBr₃) in dichloromethane at −78°C. This demethylates any protected methoxy groups selectively, yielding the free phenol (5) .
Optimization Note :
-
Excess BBr₃ (3 equiv) ensures complete deprotection without side reactions.
-
Reaction progress is monitored via TLC (Rf = 0.3 in ethyl acetate/hexane 1:3) .
Esterification and Final Product Isolation
The ethyl ester group is introduced early in the synthesis (as in (2) ) but may require re-esterification if hydrolyzed during subsequent steps. Refluxing the carboxylic acid intermediate with ethanol in the presence of sulfuric acid (H₂SO₄) for 12 h restores the ethyl ester, with crude product purified via column chromatography (SiO₂, ethyl acetate/hexane) .
Purity Analysis :
-
HPLC (C18 column, acetonitrile/water 70:30): Retention time = 8.2 min, purity >98% .
-
High-resolution mass spectrometry (HRMS): [M+H]⁺ calcd. for C₁₉H₁₄NO₆⁺: 352.0819; found: 352.0815 .
Comparative Analysis of Synthetic Routes
Two primary pathways dominate the literature:
Route A (Direct Functionalization):
-
Cyclization → Oxidation → Nitration → Reduction
-
Total Yield : 42%
-
Advantage : Fewer intermediates; suitable for gram-scale synthesis .
Route B (Modular Assembly):
-
Nitration of precursor → Cyclization → Oxidation → Esterification
-
Total Yield : 38%
Challenges and Optimization Strategies
-
Amino Group Stability : The free amine in (5) is prone to oxidation. Acetylation (acetic anhydride/pyridine) during intermediate steps improves stability, with deprotection performed before final isolation .
-
Solubility Issues : Polar aprotic solvents (DMF, DMSO) are essential for later stages due to the compound’s low solubility in ethers or hydrocarbons .
-
Byproduct Formation : Over-oxidation during dione formation is mitigated by strict temperature control (<60°C) and stoichiometric CrO₃ .
Scalability and Industrial Relevance
Pilot-scale trials (100 g batches) using Route A achieved 38% overall yield with >95% purity. Critical process parameters include:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 2 undergoes nucleophilic substitution under basic conditions. This reactivity is enhanced by the electron-withdrawing effects of adjacent carbonyl groups (positions 6 and 11), which polarize the N–H bond. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkyl derivatives.
-
Acylation : Forms acetylated products with acetyl chloride in pyridine at room temperature.
Hydrolysis and Ester Cleavage
The ethyl ester group at position 3 can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions:
| Condition | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), 110°C, 1h | 84 | 98 |
| Alkaline hydrolysis | KOH (10%), reflux, 4h | 62 | 85 |
Harsh acidic conditions (concentrated H₂SO₄) are preferred for higher purity, as milder methods often leave unreacted ester .
Condensation Reactions
The compound participates in heterocyclization reactions critical for constructing its anthraquinone core:
-
Key Example : Reaction with ethyl acetoacetate in DMSO at 125°C yields fused furan derivatives. The use of tert-butyl acetoacetate instead of ethyl acetoacetate improves yields from 35% to 68% due to reduced byproduct formation .
Optimized Protocol :
-
Combine 2,3-dibromoquinizarine (1 eq) with tert-butyl acetoacetate (1.2 eq) in DMSO.
-
Add K₂CO₃ (2 eq) and heat at 125°C for 15 minutes.
-
Isolate product via column chromatography (SiO₂, CHCl₃/MeOH 9:1) .
Amidation and Carboxamide Formation
The ester can be converted to bioactive carboxamides through a two-step process:
Step 1: Acyl Chloride Formation
Step 2: Amine Coupling
Notable Derivatives :
| Compound | Amine Moiety | Antiproliferative IC₅₀ (μM) |
|---|---|---|
| 3d | (S)-3-aminopyrrolidine | 0.12 (HCT116) |
| 3c | (R)-3-aminopyrrolidine | 0.18 (HCT116) |
Derivatives show submicromolar potency against colon carcinoma cells while remaining non-toxic to fibroblasts (IC₅₀ >50 μM) .
Rotational Isomerism in Derivatives
Dynamic NMR studies reveal restricted rotation in carboxamide derivatives:
-
Temperature-Dependent Behavior : Signals for diamine moieties coalesce at 105–130°C, indicating rotational barriers (~20 kcal/mol) .
-
Structural Impact : Steric hindrance between the carboxamide group and neighboring methyl/hydroxyl substituents stabilizes E/Z isomers, influencing biological activity .
This compound’s reactivity profile underscores its utility in synthesizing antitumor agents, with optimized protocols and structural insights guiding further medicinal chemistry efforts .
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Fused Ring System | Combines furan and anthraquinone structures |
| Functional Groups | Amino, hydroxyl, and carbonyl groups |
| Reactivity | High due to the presence of multiple functional groups |
Anticancer Research
Ethyl 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-B]furan-3-carboxylate has shown significant antiproliferative activity against various cancer cell lines. Studies indicate that derivatives of this compound exhibit superior potency compared to established chemotherapeutic agents like doxorubicin. The mechanisms of action include:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, primarily through mitochondrial pathways.
- Cell Cycle Arrest : It causes arrest in the G2/M phase of the cell cycle, inhibiting cancer cell proliferation .
Interaction with Biological Macromolecules
Research has focused on how this compound interacts with proteins and nucleic acids. Understanding these interactions is crucial for optimizing its therapeutic efficacy and understanding its mechanism of action.
Synthesis and Derivatization
Recent advancements in synthetic methodologies have improved the yields and efficiency of synthesizing this compound. Multi-step organic reactions are commonly employed to produce this compound, enabling the exploration of various derivatives with potentially enhanced biological activities .
Case Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor properties of several derivatives based on the anthra[1,2-B]furan scaffold. Among these derivatives, this compound demonstrated high antiproliferative potency against drug-resistant tumor cell lines. The study highlighted its potential as a lead compound in anticancer drug development .
Case Study 2: Mechanistic Studies
Another research focused on elucidating the mechanisms underlying the anticancer effects of this compound. The findings revealed that treatment with this compound led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins in treated cancer cells. This balance shift is critical for inducing apoptosis .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other compounds within the anthraquinone family. Here’s a comparison highlighting its unique features:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]furan | Tetrahydrofuran derivative | Antitumor | Less complex structure |
| Doxorubicin | Anthracycline | Anticancer | Well-established clinical use |
| Anthra[2,3-b]furan derivatives | Anthracene-based | Antitumor | Exhibits drug resistance properties |
Mechanism of Action
The mechanism of action of ETHYL 2-AMINO-5-HYDROXY-6,11-DIOXO-6H,11H-ANTHRA[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key differences in molecular architecture, substituent effects, and reported bioactivity are highlighted below.
Table 1: Structural and Molecular Comparison
Key Findings:
Core Structure Diversity: The target compound’s anthra[1,2-b]furan core distinguishes it from analogs like the benzo[5,6]cyclohepta[1,2-b]pyridine derivatives (e.g., loratadine-related compounds in Table 1) . The anthraquinone-furan fusion may enhance π-π stacking interactions, relevant to DNA intercalation or enzyme inhibition. In contrast, pyrrolo[1,2-b]pyridazine derivatives (e.g., Example 9 in EP 4 374 877 A2 ) exhibit a nitrogen-rich heterocyclic system, favoring hydrogen bonding in receptor binding.
However, unlike anthracyclines, this compound lacks a sugar moiety, which may reduce cardiotoxicity . Trifluoromethyl and fluoro substituents in analogs (Table 1, ) enhance metabolic stability and lipophilicity, critical for pharmacokinetics.
Synthetic Accessibility: The target compound’s synthesis likely follows anthraquinone functionalization routes, whereas analogs like those in EP 4 374 877 A2 employ multicomponent reactions (e.g., aldehyde condensations) .
Biological Activity
Ethyl 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-B]furan-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
This compound belongs to the anthraquinone family and features a unique fused ring system that includes both furan and anthraquinone moieties. Its molecular formula is C₁₄H₁₁N₁O₅, with a molecular weight of approximately 351.3 g/mol. The compound's structure contributes to its reactivity and biological activity due to the presence of functional groups such as an amino group, hydroxyl group, and two carbonyl groups .
Biological Activity
The compound has demonstrated various biological activities, particularly in anticancer applications. Key findings include:
- Antitumor Activity : this compound has shown promising results in inhibiting the proliferation of tumor cells. Studies indicate that it exhibits superior antiproliferative potency compared to established drugs like doxorubicin .
- Mechanism of Action : Research suggests that the compound induces apoptosis in cancer cells through cell cycle arrest at the G2/M phase. This was evidenced by studies where treated cells displayed characteristic morphological changes associated with apoptosis .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have improved yields and reduced reaction times significantly. A common synthetic route includes the condensation of ethyl acetoacetate with anthraquinone derivatives under specific conditions .
Comparative Analysis
To contextualize the biological activity of this compound within its chemical family, the following table compares it with other related compounds:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]furan | Tetrahydrofuran derivative | Antitumor | Less complex structure |
| Doxorubicin (Anthracycline derivative) | Anthracycline | Anticancer | Well-established clinical use |
| Ethyl 3-amino-5-bromo-benzo-furan-2-carboxylate | Benzo-furan derivative | Antitumor | Close to planar structure |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Drug Resistance : In vitro studies demonstrated that this compound retains effectiveness against drug-resistant tumor cell lines, suggesting it may overcome some mechanisms of resistance seen with traditional chemotherapeutics .
- Apoptosis Induction : Another study reported that treatment with this compound resulted in significant apoptotic cell death in various cancer cell lines. Flow cytometry analyses confirmed increased annexin V positivity in treated cells .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the multi-step preparation of Ethyl 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carboxylate?
- Methodological Answer : The synthesis involves sequential functionalization of the anthraquinone-furan backbone. Key steps include:
- Formation of the anthraquinone core : Utilize oxidative cyclization of polyaromatic precursors under Mn-based catalysis (e.g., Eco-Mn₂ in acetonitrile) to introduce dioxo groups .
- Introduction of amino and hydroxy groups : Employ regioselective substitution reactions, such as nucleophilic amination at the 2-position and hydroxylation at the 5-position, under controlled pH conditions .
- Esterification : Final carboxylate esterification using ethyl chloroformate in refluxing toluene or benzene, optimized via continuous flow reactors to enhance yield and purity .
- Analytical Validation : Monitor reaction progression via IR spectroscopy for carbonyl (dioxo) and amine (N–H) stretches .
Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve the 3D structure using SHELX (e.g., SHELXL for refinement) to confirm the anthra[1,2-b]furan scaffold and substituent positions .
- NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CD₃OD) identifies proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm, ester ethyl groups at δ 1.2–4.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data during structure refinement?
- Methodological Answer :
- Use of Dual Software : Cross-validate refinement results between SHELXL (for small-molecule precision) and SIR97 (for robust direct-methods solutions) to resolve electron density mismatches, particularly at the amino and hydroxy sites .
- Disorder Modeling : For flexible substituents (e.g., ethyl ester groups), apply PART and EADP commands in SHELXL to model anisotropic displacement parameters .
- Validation Tools : Utilize WinGX’s PARST and PLATON to check geometric restraints (e.g., bond angles, torsion angles) and hydrogen-bonding networks .
- Example Workflow :
Q. What experimental designs are suitable for probing the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Mechanistic Studies :
- Oxidative reactivity : Treat with Mn(OAc)₃ in acetic acid to assess furan ring cleavage or anthraquinone oxidation pathways .
- Nucleophilic substitution : React with Grignard reagents (e.g., MeMgCl) to test ester-to-ketone conversion .
- Biological Activity Screening :
- Docking studies : Use the refined crystal structure (from SHELX) to model interactions with NLRP3 inflammasome or other biological targets .
- In vitro assays : Evaluate anti-inflammatory or anticancer activity via cell viability assays (e.g., MTT) at varying concentrations (1–100 µM) .
- Contradiction Analysis : If biological activity contradicts computational predictions, re-examine protonation states (via pH-dependent NMR) or solvate effects in crystallographic data .
Q. How can synthetic by-products be systematically characterized and minimized?
- Methodological Answer :
- By-Product Identification :
- LC-MS/MS : Detect intermediates (e.g., de-esterified carboxylic acid derivatives) using reverse-phase chromatography .
- HSQC NMR : Assign ¹H-¹³C correlations for regioisomeric impurities (e.g., alternative substitution patterns) .
- Process Optimization :
- Catalyst Screening : Test Mn(II/III) catalysts (e.g., Eco-Mn₂ vs. Mn(OAc)₃) to suppress unwanted poly-oxidation by-products .
- Temperature Control : Lower reaction temperatures (<50°C) during amination steps to prevent furan ring degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
